![molecular formula C17H18N2O2 B2417725 N,N-diméthyl-4-({[(4-méthylbenzoyl)oxy]imino}méthyl)aniline CAS No. 331460-23-2](/img/structure/B2417725.png)
N,N-diméthyl-4-({[(4-méthylbenzoyl)oxy]imino}méthyl)aniline
Vue d'ensemble
Description
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is a chemical compound with the molecular formula C17H20N2O2. It is known for its unique structure, which includes a dimethylamino group attached to an aniline ring, and a 4-methylbenzoyloxyimino group.
Applications De Recherche Scientifique
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline typically involves the reaction of N,N-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-({[(4-nitrobenzoyl)oxy]imino}methyl)aniline
- N,N-dimethyl-4-({[(4-chlorobenzoyl)oxy]imino}methyl)aniline
- N,N-dimethyl-4-({[(4-fluorobenzoyl)oxy]imino}methyl)aniline
Uniqueness
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is unique due to the presence of the 4-methylbenzoyloxyimino group, which imparts specific chemical and biological properties.
Propriétés
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-4-8-15(9-5-13)17(20)21-18-12-14-6-10-16(11-7-14)19(2)3/h4-12H,1-3H3/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSCHINENZAQR-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324788 | |
| Record name | [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331460-23-2 | |
| Record name | [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


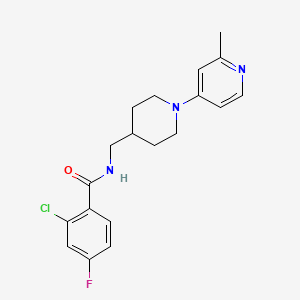
![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)
![(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B2417645.png)
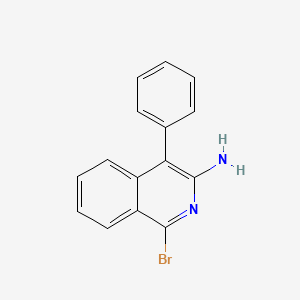
amino}acetamide](/img/structure/B2417647.png)
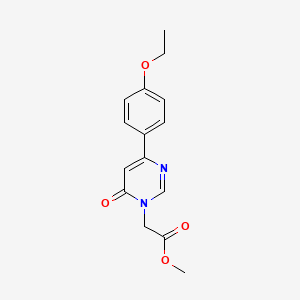
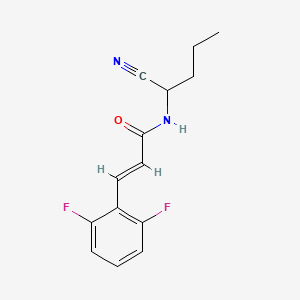
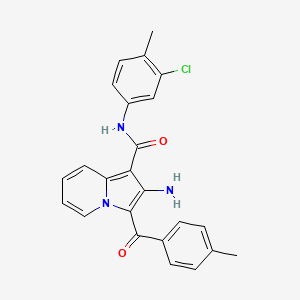
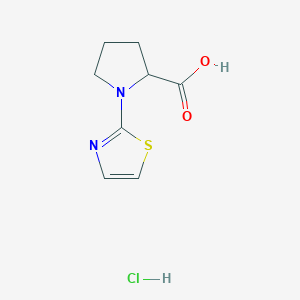
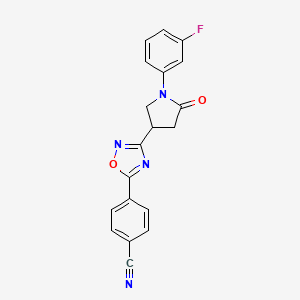
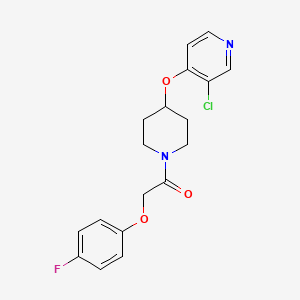
![(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one](/img/structure/B2417662.png)
![1-Morpholin-4-yl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B2417663.png)
![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)
